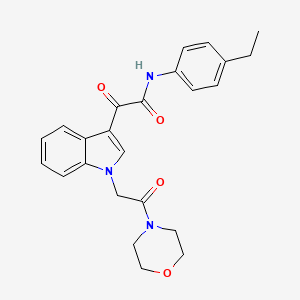

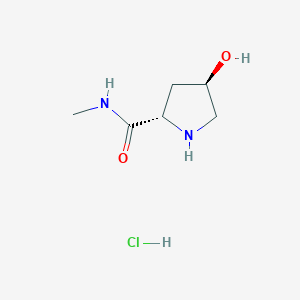

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

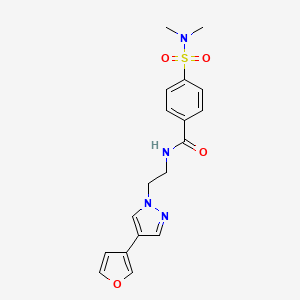

“(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 937799-52-5. It has a molecular weight of 180.63 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H12N2O2.ClH/c1-7-6 (10)5-2-4 (9)3-8-5;/h4-5,8-9H,2-3H2,1H3, (H,7,10);1H/t4-,5+;/m1./s1 . This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 180.63 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthetic Applications in Medicinal Chemistry

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide; hydrochloride serves as a precursor in the synthesis of various medicinal compounds. Singh and Umemoto (2011) utilized derivatives of this compound, such as N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, in the development of dipeptidyl peptidase IV inhibitors, highlighting its value in the preparation of compounds for medicinal applications (Singh & Umemoto, 2011).Pharmacological Activity Research

In the study of benzamide derivatives, Yanagi et al. (1999) synthesized optical isomers of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide, starting from trans-4-hydroxy-L-proline, a compound closely related to (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide; hydrochloride. These isomers demonstrated affinity for 5-HT4 receptors, indicating potential pharmacological activities (Yanagi et al., 1999).Novel Ligand Development in Catalysis

Ma et al. (2017) reported the use of an amide derived from 4-hydroxy-L-proline (analogous to the compound ) as a powerful ligand for Cu-catalyzed coupling reactions. This showcases the compound's relevance in developing novel catalysts for chemical synthesis (Ma et al., 2017).Application in Neuroprotection Research

Battaglia et al. (1998) explored the neuroprotective properties of aminopyrrolidine-2R,4R-dicarboxylated, which shares structural similarities with (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide; hydrochloride. This compound, as an agonist of metabotropic glutamate receptors, attenuated neuronal degeneration in cortical cultures, suggesting its potential application in neuroprotection (Battaglia et al., 1998).Design of Anticancer Compounds

Jaramillo et al. (2006) synthesized platinum complexes using a derivative of N-methylpyrrolidine-2-carboxamide (related to the compound ) for targeting specific DNA sequences in cancer treatment. This highlights its role in designing agents for targeting genes in DNA, relevant to anticancer research (Jaramillo et al., 2006).Development of ACE Inhibitors

Addla et al. (2013) synthesized a series of angiotensin-converting enzyme (ACE) inhibitors using a derivative of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. This research demonstrates the compound's utility in the design and development of novel ACE inhibitors for potential therapeutic use (Addla et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCOEZFMNXIEO-JBUOLDKXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC(CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1C[C@H](CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2430766.png)

![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide](/img/structure/B2430777.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2430780.png)

![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)